(3-Phenylbutyl)amine hydrochloride
Overview
Description
“(3-Phenylbutyl)amine hydrochloride” is a chemical compound with the CAS Number: 1201907-52-9 . It has a molecular weight of 185.7 and its IUPAC name is 3-phenylbutan-1-amine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The linear formula of “this compound” is C10 H15 N . Cl H . The InChI code is 1S/C10H15N.ClH/c1-9(7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H and the InChI key is BARFBOKCQBIPBH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 185.7 .Scientific Research Applications
Biopolymer Production and Application
Biopolymer Enhancement with Precursors
Studies on polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), suggest that adding precursors like 3HV can significantly enhance biopolymer properties. Such advancements could make PHBV a viable replacement for petroleum-based plastics, addressing cost and productivity barriers (Policastro et al., 2021).
Environmental Remediation
Amine-Functionalized Sorbents for Pollutant Removal
The development of amine-containing sorbents has been identified as a promising approach for the removal of persistent pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies. This application relies on the sorbents' electrostatic interactions, hydrophobic interactions, and specific surface morphologies (Ateia et al., 2019).
Biomedical Applications
Adhesive Biomaterials Inspired by Marine Life
Inspired by the wet-resistant adhesion properties of mussels, research into catechol-conjugated polymers like chitosan-catechol has shown promising biomedical applications. Such materials demonstrate enhanced solubility, biocompatibility, and tissue adhesion, making them suitable for wound healing, tissue sealants, and hemostatic materials (Ryu et al., 2015).
Chemical Engineering and Process Optimization
Enhancement of Liquid-Liquid Extraction Processes
In the context of carboxylic acid recovery from aqueous streams, innovations in solvent development, including those involving amines, have been critical. These advancements aim to improve the economic feasibility of extraction processes at lower acid concentrations, thereby supporting the production of bio-based plastics (Sprakel & Schuur, 2019).
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-phenylpropylamine, has been shown to interact with trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
Based on its structural similarity to 3-phenylpropylamine, it may interact with its targets in a similar manner . The compound may bind to the active sites of these enzymes, potentially altering their function.
Biochemical Pathways
Compounds like this, which are known as phenylpropylamines, are known to play roles in various biochemical processes, including cell growth, differentiation, gene expression, and signal transduction .
Result of Action
Phenylpropylamines, in general, are known to have effects on cell growth and differentiation, gene expression, and signal transduction .
properties
IUPAC Name |
3-phenylbutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARFBOKCQBIPBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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